3-Amino-5-cyclopropyl-N-isopropylbenzamide
Description
3-Amino-5-cyclopropyl-N-isopropylbenzamide is a benzamide derivative characterized by an amino group at the 3-position, a cyclopropyl group at the 5-position, and an isopropyl group attached to the benzamide nitrogen.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-amino-5-cyclopropyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H18N2O/c1-8(2)15-13(16)11-5-10(9-3-4-9)6-12(14)7-11/h5-9H,3-4,14H2,1-2H3,(H,15,16) |
InChI Key |
PJAGFRLXVBEZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-cyclopropyl-N-isopropylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-cyclopropylbenzoic acid with isopropylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-5-cyclopropyl-N-isopropylbenzamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-cyclopropyl-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated benzamide derivatives.
Scientific Research Applications
3-Amino-5-cyclopropyl-N-isopropylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-cyclopropyl-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 3-Amino-5-cyclopropyl-N-isopropylbenzamide with key analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
